5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
Description
5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused thiazole-pyridine core with a methyl substituent at the 5-position and a formyl (-CHO) group at the 2-position of the thiazole ring. The aldehyde functional group enhances its reactivity, making it a versatile precursor for further derivatization, such as condensation reactions to form Schiff bases or hydrazones.
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10-3-2-6-7(4-10)12-8(5-11)9-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTICKDMXTZBCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed under acidic or basic conditions:
Procedure
Reduction of Carboxylic Acid to Aldehyde
The carboxylic acid is reduced to the primary alcohol followed by oxidation to the aldehyde:
Step 1: Reduction to Alcohol
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Reagent: Lithium aluminum hydride (LiAlH4) in anhydrous THF
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Conditions: 0°C to room temperature, 2 hours
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Intermediate: 2-(Hydroxymethyl)-5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine.
Step 2: Oxidation to Aldehyde
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Reagent: Pyridinium chlorochromate (PCC) in dichloromethane
Yield Considerations
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Ester hydrolysis typically achieves 70–85% yield.
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Sequential reduction-oxidation yields 50–65% overall, limited by over-oxidation to carboxylic acid.
Vilsmeier-Haack Formylation
Direct formylation of the pre-formed thiazolo[5,4-c]pyridine core via the Vilsmeier-Haack reaction introduces the aldehyde group at position 2. This method is inferred from analogous heterocyclic formylation protocols.
Reaction Setup
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Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF)
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Conditions:
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0°C to 50°C, 8–12 hours
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Quenching with ice-water and neutralization with NaHCO3
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Mechanism
The Vilsmeier reagent (POCl3·DMF complex) electrophilically attacks the electron-rich C-2 position of the thiazolo ring, followed by hydrolysis to yield the aldehyde.
Limitations
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Requires electron-donating substituents (e.g., methyl at C-5) to activate the ring for formylation.
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Competing side reactions at N-7 or C-4 may reduce selectivity.
Multi-Component Reactions with Nitroketene Dithioacetals
A scalable method adapted from nitroketene dithioacetal chemistry involves cysteamine hydrochloride, 1,1-bis(methylthio)-2-nitroethylene, and formyl-containing CH-acids.
Procedure
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Formation of Thiazolidine Intermediate
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Cysteamine hydrochloride reacts with nitroketene dithioacetal in ethanol at reflux for 4 hours.
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Cyclization with Formyl-CH-Acid
Advantages
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Single-pot synthesis minimizes purification steps.
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Yields for analogous compounds range from 22% to 78%, depending on the CH-acid’s reactivity.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield | Complexity |
|---|---|---|---|---|
| Multi-Component Synthesis | Thioglycolic acid, malononitrile, aldehyde | Piperidine | ~50%* | Moderate |
| Ester Post-Functionalization | Ethyl 5-methyl-thiazolo[5,4-c]pyridine-2-carboxylate | LiAlH4, PCC | 50–65% | High |
| Vilsmeier-Haack | Pre-formed thiazolo[5,4-c]pyridine | POCl3, DMF | 40–60%* | Moderate |
| Nitroketene Dithioacetal | Cysteamine, nitroketene dithioacetal, CH-acid | Triethylamine | 22–78% | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid.
Reduction: 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-methanol.
Substitution: Various substituted thiazolo[5,4-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly for their antimicrobial and anticancer properties .
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds derived from 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[5,4-c]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and applications.
Functional Group Variations
Pharmacological Relevance
- Edoxaban Derivatives : The carboxylic acid hydrochloride analog (CAS: 720720-96-7) is a key intermediate in Edoxaban, a direct oral anticoagulant. The aldehyde derivative could serve as a precursor for analogous bioactive molecules via reductive amination or other transformations .
Biological Activity
5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde (CAS No. 439692-04-3) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C8H10N2OS
- Molecular Weight : 182.24 g/mol
- IUPAC Name : this compound
- CAS Number : 439692-04-3
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives related to thiazolo-pyridine compounds. For instance, a study focused on thiazol-4-one derivatives demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Activity
Research has shown that thiazolo-pyridine derivatives exhibit cytotoxic effects against cancer cell lines. For example, complexes derived from similar structures have been tested for their cytotoxicity against Friend erithroleukemia cells and melanoma B16F10 cells. These studies suggest that the redox activity of these complexes may contribute to their anticancer properties .
The biological mechanisms underlying the activity of thiazolo-pyridine compounds often involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, IC50 values for DNA gyrase inhibition were reported between 12.27–31.64 µM, while DHFR inhibition ranged from 0.52–2.67 µM .
Study on Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of thiazolo-pyridine derivatives:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 85 |
| 5a | 0.30 | 0.35 | 78 |
This table illustrates the significant antimicrobial potential of these compounds as compared to standard antibiotics like Ciprofloxacin .
Cytotoxicity Assessment
A cytotoxicity assessment was performed using various concentrations of thiazolo-pyridine derivatives on cancer cell lines:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
These results indicate a dose-dependent cytotoxic effect of the compounds .
Q & A
Q. What are the standard synthetic routes for 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde?
The synthesis typically involves cyclization of thiazole and pyridine precursors. A common approach includes:
- Step 1 : Condensation of a thioamide with a methyl-substituted pyridine derivative under acidic conditions to form the thiazolo-pyridine core.
- Step 2 : Introduction of the carbaldehyde group via Vilsmeier-Haack formylation (using POCl₃ and DMF) at the 2-position of the thiazole ring.
- Key Catalysts : Lewis acids like ZnCl₂ or FeCl₃ are often used to enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating the aldehyde derivative .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the carbaldehyde proton (δ ~9.8–10.2 ppm) and the methyl group (δ ~2.1–2.3 ppm) on the pyridine ring.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₉H₁₀N₂OS⁺) and fragmentation patterns consistent with the fused thiazolo-pyridine system.
- X-ray Crystallography : Used to resolve ambiguities in ring conformation, particularly the chair-like geometry of the tetrahydro-pyridine moiety .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the aldehyde group’s electrophilic reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) for cyclization efficiency. DMF often enhances formylation but may require strict moisture control .
- Catalyst Optimization : Test transition-metal catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura coupling if aryl modifications are needed.
- Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinase ATP-binding pockets. Focus on the carbaldehyde’s role in forming hydrogen bonds.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the thiazolo-pyridine core in aqueous and lipid bilayer environments .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with antimicrobial activity .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Assay Standardization : Validate cell viability protocols (e.g., consistent serum concentration in media) and use reference compounds (e.g., doxorubicin for cytotoxicity).
- Metabolic Stability Testing : Perform liver microsome assays to rule out discrepancies caused by differential compound degradation.
- Epistatic Analysis : Use CRISPR/Cas9 gene knockout models to confirm target specificity if off-target effects are suspected .
Q. What strategies are recommended for synthesizing and characterizing novel derivatives?
- Derivatization Sites : Modify the carbaldehyde group via reductive amination (to form imines) or nucleophilic addition (e.g., Grignard reagents).
- Analytical Workflow :
- LC-MS/MS : Monitor reaction progress in real time.
- 2D NMR (COSY, NOESY) : Assign stereochemistry in chiral derivatives.
- Thermogravimetric Analysis (TGA) : Assess thermal stability for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
